(6-Iodobenzofuran-3-yl)methanol
Overview
Description
(6-Iodobenzofuran-3-yl)methanol is a useful research compound. Its molecular formula is C9H7IO2 and its molecular weight is 274.05 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzofuran compounds, which (6-iodobenzofuran-3-yl)methanol is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with their targets through various mechanisms, including binding to catalytic sites with at least one hydrophobic pocket and two h-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways, contributing to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects .
Biochemical Analysis
Biochemical Properties
(6-Iodobenzofuran-3-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to exhibit enzyme inhibitory activities . This compound may interact with specific enzymes, altering their catalytic activity and affecting metabolic pathways. Additionally, this compound can bind to proteins, potentially modifying their structure and function, which can have downstream effects on cellular processes.
Cellular Effects
This compound has been observed to impact various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to modulate signaling pathways involved in cell proliferation and apoptosis . This compound may also affect the expression of genes related to these pathways, leading to changes in cellular behavior. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, potentially affecting the production and utilization of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, benzofuran derivatives have been shown to inhibit enzymes involved in oxidative stress responses . This compound may also interact with transcription factors, influencing gene expression and altering cellular responses. These binding interactions can lead to changes in cellular function and contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can degrade under certain conditions, leading to the formation of metabolites with different biological activities . This compound may exhibit similar behavior, with its effects on cells changing as it degrades. Long-term exposure to this compound in in vitro or in vivo studies may reveal additional effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, this compound may cause toxic or adverse effects. For example, high doses of benzofuran derivatives have been associated with cytotoxicity and oxidative stress . Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For instance, benzofuran derivatives have been shown to influence pathways related to oxidative stress and energy metabolism . This compound may similarly impact these pathways, leading to changes in cellular metabolism and overall cellular function.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, benzofuran derivatives have been reported to localize to the mitochondria, where they can influence mitochondrial function and oxidative stress responses . This compound may exhibit similar localization patterns, impacting its biological effects and potential therapeutic applications.
Properties
IUPAC Name |
(6-iodo-1-benzofuran-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBKTSZBGVZCRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)OC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.